4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate

Description

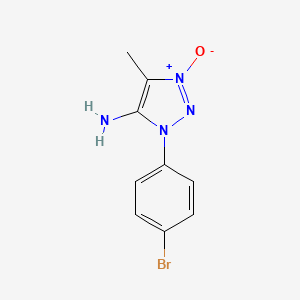

4-Amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate is a mesoionic compound characterized by a triazolium core substituted with a 4-bromophenyl group, a methyl group, and an amino moiety. The bromine atom at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may influence intermolecular interactions and reactivity. Commercial availability (95% purity) suggests its relevance in synthetic workflows .

Properties

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1-oxidotriazol-1-ium-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O/c1-6-9(11)13(12-14(6)15)8-4-2-7(10)3-5-8/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXFWILEFXFBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=[N+]1[O-])C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with methyl isocyanide and sodium azide under suitable conditions to form the triazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products Formed

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Phenyl derivatives of the triazole compound.

Substitution: Hydroxyl or amino derivatives of the triazole compound.

Scientific Research Applications

4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogen-Substituted Triazolium Derivatives

Chloro vs. Bromo Analogues :

Isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) from –2 share the same triazolium-thiazole scaffold but differ in halogen substituents. Despite differences in halogen size (Cl: 0.99 Å, Br: 1.14 Å), crystallographic studies reveal identical triclinic packing (space group P̄1), indicating minimal steric disruption. This contrasts with halogen-substituted cinnamic acids, where Cl/Br substitutions alter crystal packing . The bromophenyl group in the target compound likely enhances π-π stacking and halogen bonding compared to chloro analogues.- However, the target compound’s bromine may prioritize hydrophobic interactions in therapeutic contexts .

Mesoionic Sydnones

- 3-(4-Bromophenyl)sydnone (): This sydnone derivative shares mesoionic character with the target compound but replaces the triazolium core with an oxadiazolium ring. Sydnones exhibit distinct dipole moments (~5.5 D) due to charge separation, whereas triazolium olates may have higher planarity, affecting solid-state packing and conductivity .

Functional Group Variations

Biological Activity

4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate, a compound belonging to the triazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C9H9BrN4O. The compound features a triazole ring which is known for its diverse pharmacological properties.

Synthesis

The synthesis typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives followed by methylation and subsequent treatment with appropriate reagents to form the triazole structure. The synthesis can be optimized through various methodologies such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer : The compound showed notable activity against the T47D breast cancer cell line with an IC50 value indicating effective inhibition of cell proliferation .

- Cervical Cancer : Similar effects were observed in HeLa cells, suggesting a broad-spectrum anticancer potential .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in the cell cycle, effectively halting cancer cell division.

- Inhibition of Metastasis : Studies indicate that it may inhibit key enzymes involved in metastasis and invasion processes.

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications at the bromophenyl group or alterations in the amino substituents can significantly influence potency and selectivity towards specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells : A detailed investigation into its effects on T47D cells revealed that treatment resulted in increased levels of reactive oxygen species (ROS), contributing to cytotoxicity .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, supporting its potential as a therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrN4O |

| Anticancer IC50 (T47D) | [Insert specific value] |

| Anticancer IC50 (HeLa) | [Insert specific value] |

| Antimicrobial MIC | [Insert specific value] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.